

# An In-depth Technical Guide to 1-(3-Bromophenyl)piperidin-4-one

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## Compound of Interest

Compound Name: 1-(3-Bromophenyl)piperidin-4-one

Cat. No.: B1292928

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**Abstract:** This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and applications of **1-(3-Bromophenyl)piperidin-4-one**. As a key heterocyclic building block, this compound serves as a critical intermediate in the synthesis of various pharmaceutically active molecules, particularly those targeting the central nervous system. This document consolidates physicochemical data, details experimental protocols for its synthesis and characterization, and visualizes key chemical workflows and relationships to support advanced research and development activities.

## Core Molecular Structure and Physicochemical Properties

**1-(3-Bromophenyl)piperidin-4-one** is a disubstituted piperidinone derivative. Its structure consists of a central piperidin-4-one ring, which is a six-membered saturated heterocycle containing a nitrogen atom and a ketone group at the 4-position. The nitrogen atom of this ring is substituted with a 3-bromophenyl group. The presence of the bromine atom and the ketone functional group makes it a versatile intermediate for further chemical modifications.

Quantitative physicochemical properties of **1-(3-Bromophenyl)piperidin-4-one** are summarized in the table below.

Property	Value
IUPAC Name	1-(3-bromophenyl)piperidin-4-one
CAS Number	1016769-81-5 <a href="#">[1]</a>
Molecular Formula	C <sub>11</sub> H <sub>12</sub> BrNO
Molecular Weight	254.12 g/mol <a href="#">[2]</a>
Appearance	Solid <a href="#">[1]</a>
Boiling Point	377.6 ± 37.0 °C at 760 mmHg <a href="#">[1]</a>
Density	1.5 ± 0.1 g/cm <sup>3</sup> <a href="#">[1]</a>
Flash Point	182.2 ± 26.5 °C <a href="#">[1]</a>
Acidity (pKa)	4.02 ± 0.40 (Predicted) <a href="#">[1]</a>
Storage Conditions	2-8°C, Sealed <a href="#">[1]</a>

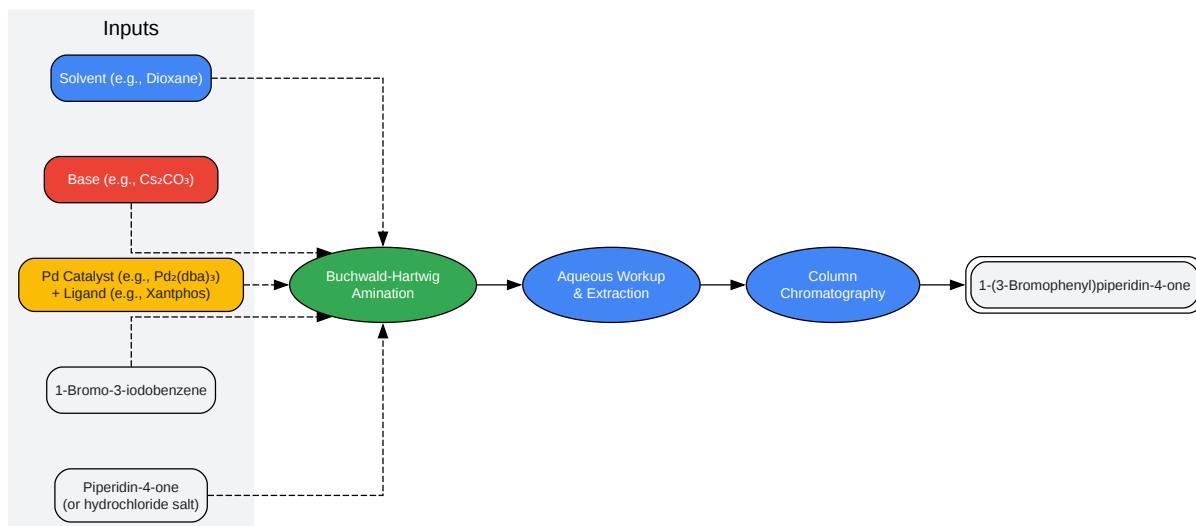
## Synthesis and Spectroscopic Characterization

The synthesis of N-aryl piperidin-4-ones like **1-(3-Bromophenyl)piperidin-4-one** typically involves the coupling of a piperidinone core with an appropriate aryl halide. A common and efficient method is the Buchwald-Hartwig amination reaction.

## General Synthetic Workflow

The diagram below illustrates a typical workflow for the synthesis of **1-(3-Bromophenyl)piperidin-4-one**, starting from piperidin-4-one hydrochloride and 1-bromo-3-iodobenzene, utilizing a palladium-catalyzed cross-coupling reaction.

## General Synthesis Workflow

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Caption: Palladium-catalyzed synthesis of **1-(3-Bromophenyl)piperidin-4-one**.

## Experimental Protocol: Buchwald-Hartwig Amination

This section provides a representative experimental protocol for the synthesis of **1-(3-Bromophenyl)piperidin-4-one**.

- Reaction Setup: To an oven-dried Schlenk flask, add piperidin-4-one hydrochloride (1.0 eq), 1-bromo-3-iodobenzene (1.1 eq), tris(dibenzylideneacetone)dipalladium(0) (Pd<sub>2</sub>(dba)<sub>3</sub>, 0.02 eq), Xantphos (0.04 eq), and cesium carbonate (Cs<sub>2</sub>CO<sub>3</sub>, 2.5 eq).
- Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen). Add anhydrous dioxane via syringe.
- Reaction Execution: Stir the reaction mixture at 100 °C and monitor its progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Workup: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

- Extraction and Drying: Separate the organic layer, dry it over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), filter, and concentrate under reduced pressure.
- Purification: Purify the resulting crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure **1-(3-Bromophenyl)piperidin-4-one**.

## Spectroscopic Characterization Data

The structural identity and purity of **1-(3-Bromophenyl)piperidin-4-one** are confirmed using various spectroscopic techniques. The expected data are summarized below.

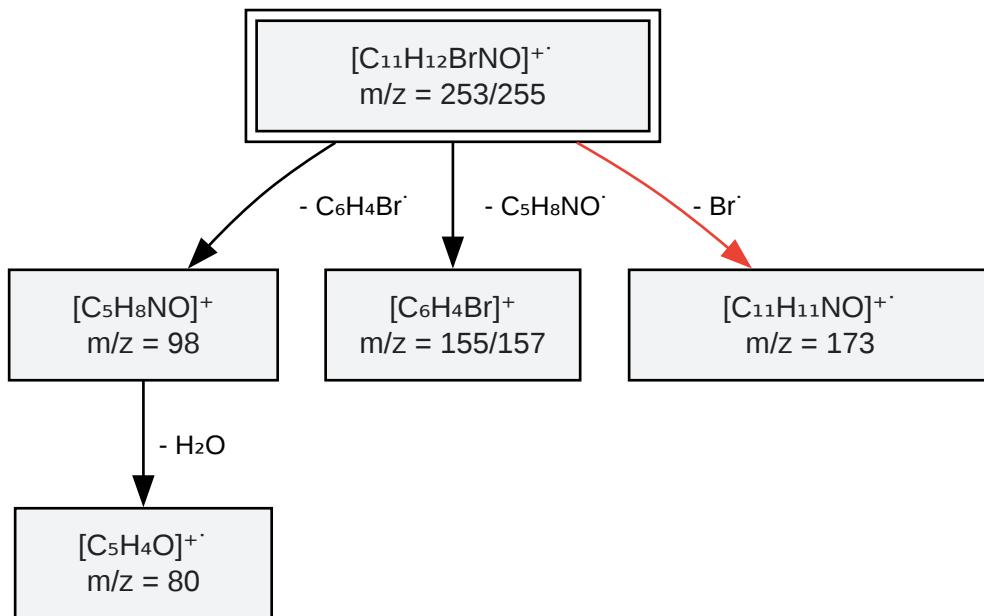
Technique	Expected Observations
$^1\text{H}$ NMR	Aromatic Protons: Multiplets in the range of $\delta$ 7.0-7.5 ppm. Piperidine Protons: Triplets or multiplets for the $-\text{CH}_2-$ groups adjacent to the nitrogen ( $\delta$ ~3.5-3.8 ppm) and adjacent to the carbonyl ( $\delta$ ~2.5-2.8 ppm).
$^{13}\text{C}$ NMR	Carbonyl Carbon: Signal at $\delta$ ~205-208 ppm. Aromatic Carbons: Signals between $\delta$ 115-150 ppm, including the C-Br signal. Piperidine Carbons: Signals at $\delta$ ~40-55 ppm.
FT-IR ( $\text{cm}^{-1}$ )	C=O Stretch: Strong absorption band around 1715-1725 $\text{cm}^{-1}$ . C-N Stretch (Aromatic): Band around 1350-1250 $\text{cm}^{-1}$ . Aromatic C-H Stretch: Bands above 3000 $\text{cm}^{-1}$ . Aliphatic C-H Stretch: Bands below 3000 $\text{cm}^{-1}$ . C-Br Stretch: Band in the fingerprint region, typically 600-500 $\text{cm}^{-1}$ .
Mass Spec. (EI)	Molecular Ion ( $\text{M}^+$ ): Two peaks of similar intensity at $m/z$ 253 and 255, corresponding to the $^{79}\text{Br}$ and $^{81}\text{Br}$ isotopes.

## Mass Spectrometry Fragmentation Pathway

The mass spectrum provides confirmation of the molecular weight and offers structural insights through its fragmentation pattern. The presence of bromine results in a characteristic M/M+2

isotopic pattern.

### Proposed Mass Spectrometry Fragmentation Pathway



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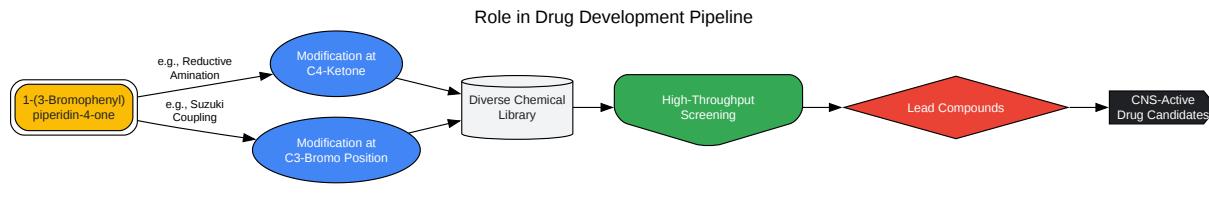
Caption: Key fragmentation steps for **1-(3-Bromophenyl)piperidin-4-one**.

## Applications in Drug Discovery and Development

**1-(3-Bromophenyl)piperidin-4-one** is not typically an active pharmaceutical ingredient itself but is a highly valuable scaffold in medicinal chemistry.<sup>[1]</sup> Its structure is incorporated into more complex molecules designed to interact with specific biological targets.

- **Pharmaceutical Intermediate:** It is widely used as an intermediate in the synthesis of drugs, particularly those targeting the central nervous system, such as antipsychotic, antidepressant, and anti-anxiety medications.<sup>[1]</sup>
- **Scaffold for Library Synthesis:** The piperidin-4-one moiety is a privileged structure in drug discovery, known to be present in numerous biologically active compounds.<sup>[3][4][5]</sup> The ketone can be readily converted to other functional groups (e.g., amines, alcohols), and the bromo-aromatic ring is ideal for further cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for the rapid generation of diverse chemical libraries for screening.

The logical flow from this intermediate to potential drug candidates is visualized below.



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Caption: From chemical intermediate to potential drug candidates.

## Safety and Handling

When working with **1-(3-Bromophenyl)piperidin-4-one**, standard laboratory safety protocols should be strictly followed.

- Handling: The compound should be handled in a well-ventilated laboratory or fume hood to avoid inhalation.[\[1\]](#)
- Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, lab coats, and chemical-resistant gloves.[\[1\]](#)
- Exposure: Avoid direct contact with skin and eyes, as it may cause irritation.[\[1\]](#)
- Storage: Keep the container tightly sealed and store in a cool, dry place away from heat and ignition sources.[\[1\]](#)

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